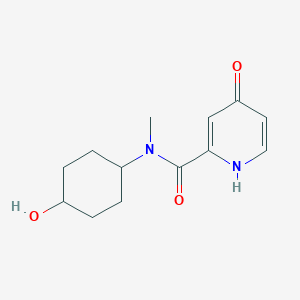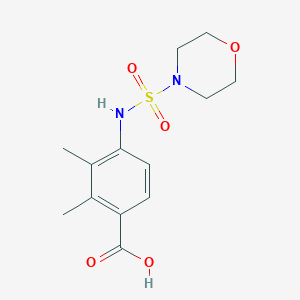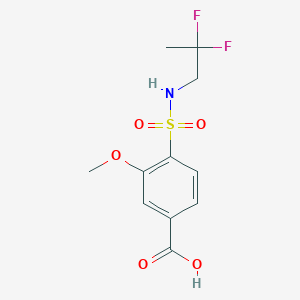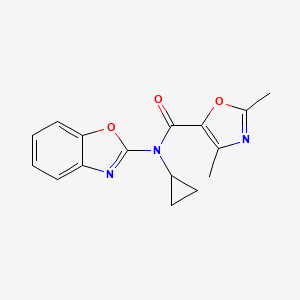
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as DFOM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. This inhibition has been linked to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders.
In cancer research, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) in cancer cells. 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and have been implicated in cancer development.
Mécanisme D'action
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is thought to exert its effects through inhibition of MAO-B and HDACs, as well as through other mechanisms that are not yet fully understood. MAO-B inhibition leads to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the regulation of gene expression.
Biochemical and Physiological Effects
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B and HDACs, as well as the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several potential future directions for research on 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one's potential as a therapeutic agent for various diseases, including Parkinson's disease and cancer. Additionally, further research is needed to fully understand the mechanisms of action of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzoic acid with oxepane-4-carbonyl chloride, followed by the reaction of the resulting intermediate with 2-amino-3,4-difluorobenzoic acid. The final product is obtained through cyclization of the intermediate with acetic anhydride and sodium acetate.
Propriétés
IUPAC Name |
6,7-difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-6-12-13(7-11(10)17)19(8-14(20)18-12)15(21)9-2-1-4-22-5-3-9/h6-7,9H,1-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIPOYDRDIEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)N2CC(=O)NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)